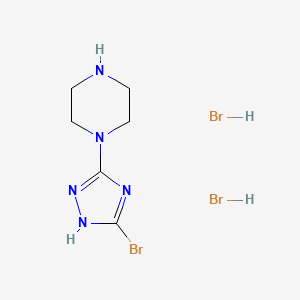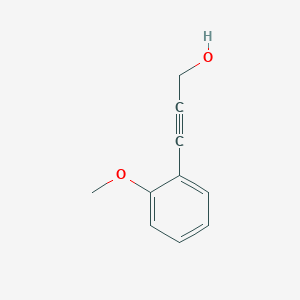![molecular formula C6H10ClNO B6291672 2-Azaspiro[3.3]heptan-5-one hydrochloride CAS No. 2306265-56-3](/img/structure/B6291672.png)
2-Azaspiro[3.3]heptan-5-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azaspiro[3.3]heptan-5-one hydrochloride is a spirocyclic compound characterized by a seven-membered ring fused with a nitrogen-containing azaspiro ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptan-5-one hydrochloride typically involves a [2+2] cycloaddition reaction between endocyclic alkenes and isocyanates. This reaction forms spirocyclic β-lactams, which are subsequently reduced to yield the desired compound . The key steps include:
Thermal [2+2] Cycloaddition: This step involves the reaction of endocyclic alkenes with isocyanates under thermal conditions to form spirocyclic β-lactams.
Reduction of β-lactam Ring: The β-lactam ring is reduced using alane to produce 2-Azaspiro[3.3]heptan-5-one.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azaspiro[3.3]heptan-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different spirocyclic amines.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, spirocyclic amines, and various substituted spirocyclic compounds .
Aplicaciones Científicas De Investigación
2-Azaspiro[3.3]heptan-5-one hydrochloride has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Azaspiro[3.3]heptan-5-one hydrochloride involves its interaction with biological targets through its spirocyclic structure. The nitrogen atom in the azaspiro ring can form hydrogen bonds and interact with various receptors, influencing the compound’s biological activity. The ketone group contributes to the compound’s reactivity, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and shares structural similarities with 2-Azaspiro[3.3]heptan-5-one.
2-Oxa-1-azaspiro[3.2.0]heptane: This compound features an oxa-azaspiro structure and is used in DNA-encoded libraries.
6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid: This compound is a sterically constrained amino acid used in drug design.
Uniqueness: 2-Azaspiro[3.3]heptan-5-one hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to mimic piperidine and participate in various chemical reactions makes it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
IUPAC Name |
2-azaspiro[3.3]heptan-7-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h7H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEATHKHHOZBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)








![(3S,3AR,6S,6AR)-6-Aminohexahydrofuro[3,2-B]furan-3-OL hcl](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6291661.png)


